molecular formula C7H10BrClN2 B3060206 (R)-1-(3-Bromopyridin-2-yl)ethanamine HCl CAS No. 1956435-49-6

(R)-1-(3-Bromopyridin-2-yl)ethanamine HCl

Cat. No.: B3060206
CAS No.: 1956435-49-6
M. Wt: 237.52
InChI Key: YGCIZBXYACYTQE-NUBCRITNSA-N
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Description

®-1-(3-Bromopyridin-2-yl)ethanamine HCl is a chiral amine compound that features a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-2-yl)ethanamine HCl typically involves the following steps:

    Bromination: The starting material, 2-aminopyridine, undergoes bromination to introduce the bromine atom at the 3-position of the pyridine ring.

    Chiral Resolution: The resulting 3-bromo-2-aminopyridine is then subjected to chiral resolution to obtain the desired ®-enantiomer.

    Amine Formation: The chiral intermediate is then reacted with an appropriate alkylating agent to introduce the ethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(3-Bromopyridin-2-yl)ethanamine HCl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-2-yl)ethanamine HCl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The ethanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are commonly employed.

Major Products

The major products formed from these reactions include substituted pyridines, imines, secondary amines, and various coupled products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(3-Bromopyridin-2-yl)ethanamine HCl has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-2-yl)ethanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety allows for strong binding interactions, while the ethanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromopyridin-2-yl)ethanamine HCl: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Bromo-2-aminopyridine: A precursor in the synthesis of ®-1-(3-Bromopyridin-2-yl)ethanamine HCl.

    1-(3-Bromopyridin-2-yl)ethanamine: The free base form of the compound without the hydrochloride salt.

Uniqueness

®-1-(3-Bromopyridin-2-yl)ethanamine HCl is unique due to its chiral nature and the presence of both a bromopyridine moiety and an ethanamine group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1R)-1-(3-bromopyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCIZBXYACYTQE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=N1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956435-49-6
Record name 2-Pyridinemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956435-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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